molecular formula C12H13NO3 B13574551 2-Cyclobutaneamidobenzoicacid

2-Cyclobutaneamidobenzoicacid

Cat. No.: B13574551
M. Wt: 219.24 g/mol
InChI Key: NTVQFEHLDRQCCQ-UHFFFAOYSA-N
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Description

2-Cyclobutaneamidobenzoicacid is an organic compound featuring a cyclobutane ring attached to an amide group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutaneamidobenzoicacid typically involves the [2+2] cycloaddition reaction, which is the primary method for synthesizing cyclobutane-containing compounds . This reaction can be carried out under various conditions, including photochemical and thermal methods. The choice of reagents and conditions depends on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized conditions to maximize yield and minimize by-products. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutaneamidobenzoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives or benzoic acid derivatives.

    Reduction: Formation of cyclobutylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclobutaneamidobenzoicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-containing compounds: These include cyclobutanol and cyclobutanone derivatives, which share the cyclobutane ring structure.

    Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which have similar aromatic structures.

Uniqueness

2-Cyclobutaneamidobenzoicacid is unique due to the combination of the cyclobutane ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(cyclobutanecarbonylamino)benzoic acid

InChI

InChI=1S/C12H13NO3/c14-11(8-4-3-5-8)13-10-7-2-1-6-9(10)12(15)16/h1-2,6-8H,3-5H2,(H,13,14)(H,15,16)

InChI Key

NTVQFEHLDRQCCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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